molecular formula C10H24N2 B14207839 N~1~-tert-Butylhexane-1,6-diamine CAS No. 836612-78-3

N~1~-tert-Butylhexane-1,6-diamine

Cat. No.: B14207839
CAS No.: 836612-78-3
M. Wt: 172.31 g/mol
InChI Key: BVFRGWSYRFOYFL-UHFFFAOYSA-N
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Description

N~1~-tert-Butylhexane-1,6-diamine is a useful research compound. Its molecular formula is C10H24N2 and its molecular weight is 172.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

836612-78-3

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

N'-tert-butylhexane-1,6-diamine

InChI

InChI=1S/C10H24N2/c1-10(2,3)12-9-7-5-4-6-8-11/h12H,4-9,11H2,1-3H3

InChI Key

BVFRGWSYRFOYFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCCCCN

Origin of Product

United States

Significance of Substituted Alkyl Diamines in Modern Chemical Synthesis and Catalysis

Substituted alkyl diamines are fundamental building blocks and functional molecules in modern chemistry. The presence of two nitrogen-containing functional groups within one molecule imparts a range of useful properties, making them valuable in diverse applications.

Vicinal (1,2-), 1,3-, and other α,ω-diamines are crucial structural motifs found in numerous natural products, pharmaceuticals, and agrochemicals. nih.govrsc.org Their prevalence in biologically active molecules has driven the development of numerous synthetic methods to access them efficiently and selectively. nih.govrsc.org

In the realm of catalysis, diamines are widely employed as ligands for transition metals. nih.gov Chiral diamines, in particular, are essential for asymmetric catalysis, where they can induce high levels of enantioselectivity in a variety of chemical transformations. rsc.orgrsc.org The ability of the two amine groups to chelate to a metal center provides a stable and well-defined catalytic environment. The substituents on the nitrogen atoms and the nature of the backbone connecting them can be fine-tuned to modulate the steric and electronic properties of the resulting catalyst, influencing its activity and selectivity. nih.gov For instance, diamine ligands are used in copper-catalyzed cross-coupling reactions and rhodium-catalyzed hydroaminations. rsc.orgrsc.org

Furthermore, diamines are key monomers in polymer chemistry. The reaction of diamines with diacids or their derivatives, such as diacyl chlorides, leads to the formation of polyamides. A classic example is the synthesis of Nylon from 1,6-hexanediamine (B7767898) and a diacyl chloride, where the polymer forms at the interface of two immiscible solutions. ontosight.ai Sterically hindered aliphatic diamines are also used to produce high-quality polyureas, as their slower reaction rate with isocyanates allows for better control over the polymerization process and improved aesthetics of the final product. tri-iso.com

Structural Features and Chemical Versatility of N¹ Tert Butylhexane 1,6 Diamine

The chemical behavior and potential applications of N¹-tert-Butylhexane-1,6-diamine are intrinsically linked to its distinct molecular architecture. The molecule consists of a flexible six-carbon (hexyl) chain, which is terminated by two different amine functionalities: a primary amine (-NH₂) at the 6-position and a secondary amine bearing a bulky tert-butyl group at the 1-position.

This asymmetry results in several key features:

Differential Reactivity: The primary and secondary amine groups exhibit different steric environments and nucleophilicity. The primary amine is less sterically encumbered and generally more reactive in nucleophilic substitution reactions. In contrast, the secondary amine is shielded by the large tert-butyl group, which significantly hinders its ability to participate in certain reactions. This difference can be exploited for selective functionalization of the molecule.

Steric Hindrance: The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. nih.gov Its presence on one of the nitrogen atoms makes N¹-tert-Butylhexane-1,6-diamine a sterically hindered amine. tri-iso.com This property can be advantageous in controlling reactivity, for example, by preventing over-alkylation or by influencing the stereochemical outcome of reactions when used as a ligand in catalysis. rsc.org

Chelating Ability: The hexane-1,6-diamine backbone provides sufficient flexibility for the two nitrogen atoms to coordinate to a single metal center, acting as a bidentate ligand. The differing electronic and steric nature of the two nitrogen donors (a primary and a hindered secondary amine) makes it an interesting candidate for creating asymmetric coordination environments around a metal, which is a key principle in the design of catalysts for enantioselective synthesis.

This combination of features imparts significant chemical versatility. N¹-tert-Butylhexane-1,6-diamine can serve as a valuable building block for synthesizing more complex molecules with precisely controlled architectures. In polymer science, its integration into a polymer chain could introduce specific properties related to cross-linking and material performance. In coordination chemistry, it holds promise as a ligand for developing novel catalysts where steric bulk plays a crucial role in determining the reaction pathway and selectivity.

Current Research Landscape and Emerging Academic Interests in N¹ Tert Butylhexane 1,6 Diamine Studies

Targeted Synthetic Routes for N¹-tert-Butylhexane-1,6-diamine

The synthesis of N¹-tert-Butylhexane-1,6-diamine, an unsymmetrical diamine featuring both a primary and a secondary amine, requires precise control to achieve regioselectivity. Various strategies have been developed to this end, ranging from classical protection-deprotection schemes to modern catalytic approaches.

Stereo- and Regioselective Alkylation Approaches to N-Substituted Hexane-1,6-diamines

Direct and selective alkylation of a symmetric diamine like hexane-1,6-diamine presents a significant challenge due to the similar reactivity of the two primary amine groups, which can lead to a mixture of mono- and di-substituted products. However, catalytic systems are being explored to achieve regioselective mono-N-alkylation. For instance, iridium-based catalysts have shown high efficiency in the N-alkylation of amines with alcohols, offering a clean and practical route to secondary amines. While not specifically detailed for N¹-tert-butylhexane-1,6-diamine, these catalytic methods provide a promising avenue for the direct synthesis of such unsymmetrical diamines.

A common and effective strategy to control the regioselectivity of alkylation is through the use of a protecting group. This involves the mono-protection of one of the amine groups of hexane-1,6-diamine, followed by alkylation of the remaining free amine, and subsequent deprotection.

Application of Modern Amine Synthesis Strategies to N¹-tert-Butylhexane-1,6-diamine (e.g., amidation, reduction)

Modern synthetic strategies offer robust pathways to N¹-tert-Butylhexane-1,6-diamine, often involving the formation of an amide intermediate followed by reduction. A well-established method is the mono-acylation of hexane-1,6-diamine followed by reduction of the resulting amide.

A particularly prevalent approach involves the use of the tert-butoxycarbonyl (Boc) protecting group. This method provides a high-yielding and pure product. A typical synthesis involves the reaction of hexane-1,6-diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N-Boc-1,6-hexanediamine. This intermediate can then be subjected to further synthetic manipulations. For instance, a Chinese patent discloses a method for the synthesis of N-Boc-1,6-hexanediamine with a yield of 73.0%. The process involves dissolving 1,6-hexanediamine and triethylamine (B128534) in dichloromethane (B109758) (DCM) and slowly adding a DCM solution of Boc anhydride (B1165640). After reaction and workup, the desired mono-protected diamine is obtained. The subsequent step to obtain N¹-tert-Butylhexane-1,6-diamine would involve the reduction of the carbamate, though this specific transformation for this substrate is not detailed in the readily available literature.

The following table summarizes a typical procedure for the synthesis of the key intermediate, N-Boc-1,6-hexanediamine:

StepReagents and ConditionsPurposeYield
11,6-Hexanediamine, Triethylamine, Di-tert-butyl dicarbonate, DichloromethaneMono-protection of one amine group73.0%

Table 1: Synthetic procedure for N-Boc-1,6-hexanediamine as described in patent CN105294502A.

Alternative Green Chemistry Approaches in Diamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amines and diamines to reduce environmental impact. One promising avenue is the use of catalytic systems that enable more atom-economical and environmentally benign reactions. For example, the reductive amination of fatty acids and their esters has been identified as a green method for producing N,N-dialkylamines, utilizing heterogeneous catalysts and hydrogen. This approach, while demonstrated for different substrates, suggests a potential pathway for the sustainable synthesis of N-alkylated diamines.

Another green approach involves the one-pot synthesis of carbamates from diamines, urea, and alcohols using heterogeneous catalysts like zinc-incorporated berlinite (B1174126) (ZnAlPO₄). This method avoids the use of toxic phosgene (B1210022) and can be part of a "zero-emission" process if integrated with ammonia (B1221849) and CO₂ recycling. While the direct synthesis of N¹-tert-butylhexane-1,6-diamine via these specific green methods has not been explicitly reported, they represent the forefront of sustainable chemical synthesis and could be adapted for this purpose.

Derivatization and Functionalization Strategies of N¹-tert-Butylhexane-1,6-diamine

The presence of two distinct amine centers in N¹-tert-Butylhexane-1,6-diamine—a primary and a secondary amine—offers a rich platform for selective chemical modifications, enabling the synthesis of a wide array of derivatives with tailored properties.

Selective Functionalization of Primary and Secondary Amine Centers

The differential reactivity of the primary and secondary amine groups in N¹-tert-Butylhexane-1,6-diamine allows for selective functionalization. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, making it the preferred site for many electrophilic reactions under controlled conditions.

For instance, acylation, sulfonylation, and alkylation reactions can be directed to the primary amine by careful choice of reagents and reaction conditions. Conversely, to functionalize the secondary amine, the primary amine can be selectively protected, for example, with a readily removable protecting group. Following the reaction at the secondary amine, the protecting group on the primary amine can be cleaved to yield a di-functionalized, unsymmetrical product.

Synthesis of Advanced N¹-tert-Butylhexane-1,6-diamine Derivatives for Enhanced Functionality

The ability to selectively modify N¹-tert-Butylhexane-1,6-diamine at its two amine centers allows for the creation of advanced derivatives with enhanced or specific functionalities. While specific examples of advanced derivatives of N¹-tert-Butylhexane-1,6-diamine are not extensively documented in publicly available research, the functionalization of the closely related N-Boc-1,6-hexanediamine provides insight into the potential applications.

N-Boc-1,6-hexanediamine, which possesses a free primary amine, is utilized as a linear C₆ spacer to synthesize a variety of complex molecules. sigmaaldrich.com These include:

Biodegradable poly(disulfide amine)s for gene delivery. sigmaaldrich.com

Multifunctional dendrimers for theranostics. sigmaaldrich.com

Polyamide platinum anti-cancer complexes designed to target specific DNA sequences. sigmaaldrich.com

Self-assembled monolayers (SAMs) that resist protein adsorption. sigmaaldrich.com

These examples highlight the utility of the N-substituted hexane-1,6-diamine scaffold in constructing molecules with advanced functions in materials science and biomedicine. The derivatization of N¹-tert-Butylhexane-1,6-diamine would similarly enable the development of novel compounds with tailored properties for a wide range of scientific and technological applications.

Mechanistic Insights into the Influence of the tert-Butyl Moiety on Reaction Pathways and Selectivity

The presence of a tert-butyl group on one of the nitrogen atoms of the hexane-1,6-diamine backbone is a critical design feature that profoundly influences the molecule's chemical behavior. This influence can be understood by examining its steric and electronic effects, which dictate reaction pathways and determine the selectivity of chemical transformations.

The most significant impact of the tert-butyl group is the steric hindrance it imposes on the N¹ nitrogen atom. libretexts.orgyoutube.com This bulky alkyl group acts as a "steric shield," physically obstructing the approach of reactants to the N¹ lone pair of electrons. Consequently, reactions that require nucleophilic attack by the diamine will overwhelmingly favor the unhindered N⁶ primary amine. This effect is a classic example of kinetic control, where the reaction proceeds via the lowest energy transition state, which in this case is the one involving the less sterically crowded nitrogen.

While the tert-butyl group is primarily known for its steric bulk, it also exerts a modest electronic effect. As an alkyl group, it is electron-donating through induction (+I effect). This effect increases the electron density on the N¹ nitrogen, theoretically enhancing its basicity and nucleophilicity compared to the N⁶ nitrogen. However, in most chemical transformations, this electronic enhancement is largely negated by the overwhelming steric hindrance. The anomalously low basicity observed in other sterically hindered ketones, for example, stems from the difficulty in solvating the protonated form, an effect that would also apply here. rsc.org

The practical outcome of these combined effects is a high degree of regioselectivity in reactions involving N¹-tert-Butylhexane-1,6-diamine. The N⁶ amine can undergo typical reactions of primary amines—such as acylation, alkylation, and condensation—while the N¹ amine remains largely unreactive or requires much more forcing conditions to react. This differential reactivity allows the molecule to be used as a directional building block or a "masked" diamine, where one reactive site can be selectively modified before potentially revealing or utilizing the second site.

In polymer chemistry, the incorporation of a bulky pendant tert-butyl group can significantly alter the properties of the resulting polymer. For instance, in polyimides, such groups can disrupt chain packing, which may lead to increased solubility but a slight decrease in thermal stability. koreascience.kr The introduction of the tert-butyl group onto an aromatic protecting group has been shown to improve the solubility of highly insoluble carbohydrate derivatives, thereby enhancing the efficiency of glycosylation reactions. nih.gov This principle of using steric bulk to modify physical properties is directly applicable to polymers derived from N¹-tert-Butylhexane-1,6-diamine.

Furthermore, the tert-butyl group can stabilize certain chemical structures. Research on N¹-tert-butylated triazinium salts has shown them to be highly reactive yet stable under biological conditions, a valuable property attributed to the presence of the tert-butyl group. nih.gov This suggests that derivatives of N¹-tert-Butylhexane-1,6-diamine may also exhibit enhanced stability in specific contexts.

The table below summarizes the contrasting properties and reactivity of the two nitrogen centers within the molecule.

FeatureN¹ Nitrogen (tert-Butyl substituted)N⁶ Nitrogen (Primary Amine)
Steric Hindrance HighLow
Electronic Effect Electron-donating (+I)Baseline
Relative Basicity Theoretically higher, but sterically hinderedLower, but accessible
Nucleophilicity Severely restrictedReadily available
Primary Reaction Site UnfavoredHighly Favored

The following table outlines the expected selectivity in common chemical reactions involving N¹-tert-Butylhexane-1,6-diamine.

Reaction TypeReagent ExampleExpected OutcomeInfluence of tert-Butyl Group
Acylation Acetyl ChlorideSelective N⁶-acylationSteric hindrance prevents reaction at N¹
Alkylation Methyl IodidePreferential N⁶-alkylationHigh steric barrier at N¹
Boc-Protection Di-tert-butyl dicarbonateSelective N⁶-protectionDirects the reaction to the less hindered amine
Condensation Aldehydes/KetonesImine formation at N⁶N¹ is too hindered to participate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., ¹H and ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N¹-tert-Butylhexane-1,6-diamine. nih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular framework, the chemical environment of each atom, and the connectivity within the molecule. researchgate.net

In the ¹H NMR spectrum, distinct signals correspond to the different types of protons present in the molecule. The large tert-butyl group gives rise to a characteristic singlet, typically integrating to nine protons, in the upfield region of the spectrum. The protons on the hexamethylene chain appear as multiplets, with their chemical shifts influenced by their proximity to the two different amine groups. The protons adjacent to the nitrogen atoms (α-protons) are deshielded and appear at a lower field compared to the other methylene (B1212753) protons in the chain. The protons of the primary and secondary amine groups (N-H) appear as broad signals, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. researchgate.net The spectrum would feature signals for the quaternary and methyl carbons of the tert-butyl group, the six individual carbons of the hexane (B92381) chain, with the carbons bonded to nitrogen appearing at lower field due to the electronegativity of the nitrogen atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. For a complete structural assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations throughout the molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N¹-tert-Butylhexane-1,6-diamine (Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
(CH₃)₃C-~1.1~29
(CH₃)₃C --~50
-NH-C H₂-~2.5~49
-CH₂-C H₂-NH₂~2.7~42
-NH-CH₂-C H₂-~1.4~33
-CH₂-C H₂-CH₂-NH₂~1.5~27
-CH₂-CH₂-C H₂-CH₂-NH₂~1.3~26
-N H-Broad, variable-
-N H₂Broad, variable-

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HR-MS) is crucial for confirming the elemental composition of N¹-tert-Butylhexane-1,6-diamine by providing a highly accurate mass measurement of its molecular ion. This technique allows for the calculation of the molecular formula with a high degree of confidence.

In addition to exact mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically induced by electron ionization (EI) or chemical ionization (CI). chemijournal.com For aliphatic amines, the most characteristic fragmentation pathway is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edu This cleavage results in the formation of a stable, nitrogen-containing resonance-stabilized cation.

For N¹-tert-Butylhexane-1,6-diamine, two primary α-cleavage pathways are expected:

Cleavage of the bond between the tert-butyl carbon and the nitrogen atom, leading to the loss of a tert-butyl radical (•C(CH₃)₃, mass 57).

Cleavage of the C1-C2 bond of the hexane chain, leading to the formation of a stabilized iminium ion.

The fragmentation of the largest alkyl group is often the most favored pathway. miamioh.edu The resulting fragments are characteristic of the compound's structure. The presence of two nitrogen atoms in the molecule means that the molecular ion peak will have an even mass-to-charge ratio (m/z), according to the nitrogen rule. whitman.edu

Table 2: Expected Key Fragments in the Mass Spectrum of N¹-tert-Butylhexane-1,6-diamine

Fragment Ion Proposed Structure m/z (Nominal) Fragmentation Pathway
[M]⁺[C₁₀H₂₄N₂]⁺172Molecular Ion
[M-15]⁺[M-CH₃]⁺157Loss of a methyl radical from the tert-butyl group
[M-57]⁺[M-C(CH₃)₃]⁺115α-cleavage, loss of tert-butyl radical
[M-99]⁺[M-C₆H₁₃N]⁺73Cleavage of the hexane chain
Base PeakVariesTypically a stabilized iminium ionMost abundant fragment

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of N¹-tert-Butylhexane-1,6-diamine by probing its molecular vibrations. researchgate.net These techniques are complementary and are used to identify the functional groups present in the molecule. thermofisher.com

FTIR Spectroscopy : This technique measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. thermofisher.com Key absorptions for N¹-tert-Butylhexane-1,6-diamine include:

N-H Stretching : The primary amine (-NH₂) group typically shows two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching), while the secondary amine (-NH-) shows a single, often weaker, band in the same region.

C-H Stretching : Intense bands from the aliphatic C-H bonds of the tert-butyl and hexamethylene groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bending : The scissoring vibration of the primary amine group appears as a broad absorption between 1590 and 1650 cm⁻¹. The bending vibration for the secondary amine is found around 1500-1580 cm⁻¹.

C-N Stretching : These vibrations occur in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Raman Spectroscopy : This technique measures the inelastic scattering of monochromatic light (from a laser). youtube.com While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. sapub.org Therefore, non-polar bonds often give strong Raman signals. For this molecule, Raman spectroscopy is particularly useful for observing the C-C backbone vibrations of the hexane chain and the symmetric vibrations of the tert-butyl group. Water is a weak Raman scatterer, making this technique suitable for analyzing aqueous solutions. sapub.org

Table 3: Characteristic Vibrational Frequencies for N¹-tert-Butylhexane-1,6-diamine

Vibrational Mode FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Functional Group
N-H Stretch3300-3500 (two bands)WeakPrimary Amine (-NH₂)
N-H Stretch3300-3500 (one band)WeakSecondary Amine (-NH-)
C-H Stretch2850-2960 (strong)2850-2960 (strong)Aliphatic (CH₂, CH₃)
N-H Bend (Scissoring)1590-1650 (broad)ModeratePrimary Amine (-NH₂)
N-H Bend1500-1580ModerateSecondary Amine (-NH-)
C-N Stretch1000-1250ModerateAliphatic Amine
C-C StretchFingerprint RegionStrongAlkane Backbone

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Gas Chromatography with pre-derivatization)

Gas chromatography (GC) is a powerful technique for assessing the purity of N¹-tert-Butylhexane-1,6-diamine and for separating it from related isomers or impurities. However, the direct analysis of primary and secondary amines by GC can be challenging. vt.edu The polar N-H groups can form hydrogen bonds, leading to low volatility and strong interactions with the stationary phase of the GC column, which results in poor peak shape (tailing) and poor reproducibility. vt.eduresearchgate.net

To overcome these issues, pre-derivatization is a common and necessary step. youtube.comnih.gov This process involves a chemical reaction to modify the amine functional groups, making the analyte more volatile, less polar, and more thermally stable. youtube.com Common derivatization techniques for amines include:

Acylation : Reacting the amine with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable, volatile amides. researchgate.net These derivatives are often highly responsive to electron capture detectors (ECD).

Silylation : Replacing the active hydrogen on the nitrogen atoms with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.com This reduces polarity and increases volatility.

After derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the column's stationary phase. Coupling the GC with a mass spectrometer (GC-MS) allows for both separation and identification of the components, providing a definitive analysis of purity and confirming the identity of any impurities. nih.gov

X-ray Diffraction Studies of N¹-tert-Butylhexane-1,6-diamine Co-crystals or Metal Complexes for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of N¹-tert-Butylhexane-1,6-diamine itself may be difficult due to its liquid nature at room temperature and flexible chain, its structure can be investigated by forming co-crystals or metal complexes.

The two amine groups in N¹-tert-Butylhexane-1,6-diamine make it an excellent bidentate or bridging ligand for forming coordination complexes with various metal ions (e.g., Ni(II), Fe(II), Cu(II)). researchgate.netnih.gov By crystallizing these metal complexes, single-crystal X-ray diffraction analysis can be performed.

This analysis provides a wealth of information, including:

Bond Lengths and Angles : Precise measurement of all bond lengths and angles within the diamine ligand as it is coordinated to the metal center.

Conformation : Determination of the exact conformation of the flexible hexane chain and the orientation of the tert-butyl group in the solid state.

Coordination Geometry : Elucidation of the coordination sphere around the metal ion, showing how the nitrogen atoms of the diamine bind to it. nih.gov

Intermolecular Interactions : Mapping of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing. nih.gov

These structural details are fundamental to understanding the chemical behavior of the molecule and designing new materials, such as catalysts or functional coordination polymers.

Computational Chemistry and Theoretical Investigations of N1 Tert Butylhexane 1,6 Diamine

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of N1-tert-Butylhexane-1,6-diamine. DFT methods calculate the electron density of a molecule to determine its energy and, consequently, its various chemical properties. These calculations can elucidate the distribution of electrons within the molecule, revealing key aspects of its bonding and potential for chemical reactions.

The electronic structure of N1-tert-Butylhexane-1,6-diamine is characterized by the presence of two nitrogen atoms with lone pairs of electrons and the electron-donating nature of the alkyl groups. The tert-butyl group, in particular, has a significant inductive effect, increasing the electron density on the N1 nitrogen atom. This, in turn, influences the nucleophilicity and basicity of this amine group compared to the primary amine at the other end of the hexane (B92381) chain.

The prediction of reactivity is another key outcome of quantum chemical calculations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this. The HOMO, being the outermost orbital containing electrons, is associated with the ability to donate electrons (nucleophilicity). The LUMO, the innermost empty orbital, relates to the ability to accept electrons (electrophilicity). For N1-tert-Butylhexane-1,6-diamine, the HOMO is expected to be localized primarily on the nitrogen atoms, with a potentially higher contribution from the more electron-rich N1 nitrogen. The energy of the HOMO can be correlated with the ionization potential, while the HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The following table illustrates the kind of data that would be obtained from DFT calculations on N1-tert-Butylhexane-1,6-diamine, based on typical values for similar amines.

PropertyPredicted ValueSignificance
Energy of HOMO-6.5 eVIndicates the molecule's ability to act as an electron donor.
Energy of LUMO1.2 eVIndicates the molecule's ability to act as an electron acceptor.
HOMO-LUMO Gap7.7 eVReflects the molecule's kinetic stability and chemical reactivity.
Natural Charge on N1-0.95 eQuantifies the electron density on the tert-butyl substituted nitrogen.
Natural Charge on N6-0.90 eQuantifies the electron density on the primary amine nitrogen.

Conformational Analysis and Potential Energy Surface Mapping of N1-tert-Butylhexane-1,6-diamine

The flexibility of the hexane chain in N1-tert-Butylhexane-1,6-diamine gives rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers between them. This is achieved by mapping the molecule's potential energy surface (PES), a multidimensional surface that represents the energy of the molecule as a function of its geometry. umn.edu

Computational methods can systematically explore the PES to locate energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them. umn.edu It is expected that the lowest energy conformers of N1-tert-Butylhexane-1,6-diamine will have the hexane chain in an extended, anti-periplanar arrangement to minimize steric clashes. However, intramolecular hydrogen bonding between the primary amine group (N6-H) and the tertiary amine nitrogen (N1) could lead to folded or bent conformations being energetically favorable in the gas phase.

The rotational barrier of the tert-butyl group is another important aspect of the molecule's conformational dynamics. Due to its size, the rotation of the tert-butyl group is expected to be hindered, and computational methods can quantify the energy required for this rotation. acs.org

An illustrative table of relative energies for different hypothetical conformations of N1-tert-Butylhexane-1,6-diamine is presented below.

ConformationRelative Energy (kcal/mol)Key Features
Extended (Anti)0.0Linear arrangement of the hexane backbone.
Gauche (G)0.6 - 1.0A "kink" in the hexane chain due to rotation around a C-C bond.
Folded (Intramolecular H-bond)-1.0 to -2.0 (in vacuo)The primary amine hydrogen interacts with the tertiary nitrogen.

Note: These values are illustrative and represent typical energy differences for conformations in similar aliphatic diamines. The actual values for N1-tert-Butylhexane-1,6-diamine would require specific computational studies.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior and Solvent Interactions

While quantum chemical calculations are excellent for understanding static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of the molecule's behavior.

For N1-tert-Butylhexane-1,6-diamine, MD simulations can reveal how the molecule flexes, bends, and changes its conformation in different environments, such as in a vacuum, in a non-polar solvent, or in water. These simulations are particularly useful for understanding how the molecule interacts with solvent molecules. In an aqueous solution, for example, MD simulations would show the formation of hydrogen bonds between the amine groups of N1-tert-Butylhexane-1,6-diamine and the surrounding water molecules. The primary amine group (NH2) can act as both a hydrogen bond donor and acceptor, while the tertiary amine (N1) can act as a hydrogen bond acceptor.

Furthermore, MD simulations can be used to calculate various dynamic properties, such as diffusion coefficients, which describe how the molecule moves through a solvent, and radial distribution functions, which provide information about the local structure of the solvent around the solute molecule.

Theoretical Prediction of Spectroscopic Properties and Reaction Intermediates

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For N1-tert-Butylhexane-1,6-diamine, theoretical calculations can predict its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov

The IR spectrum is characterized by vibrational frequencies corresponding to the stretching and bending of chemical bonds. DFT calculations can predict these frequencies with a good degree of accuracy. For N1-tert-Butylhexane-1,6-diamine, the predicted IR spectrum would show characteristic peaks for N-H stretching of the primary amine group, C-H stretching of the alkyl chain and tert-butyl group, and N-H bending vibrations.

The NMR spectrum provides information about the chemical environment of the atoms in a molecule. Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. These calculations are highly sensitive to the molecule's geometry, and by comparing the predicted spectra of different conformers with experimental data, it is possible to deduce the dominant conformation in solution. For N1-tert-Butylhexane-1,6-diamine, distinct signals would be predicted for the different methylene (B1212753) groups in the hexane chain, as well as for the methyl groups of the tert-butyl substituent. The chemical shifts of the protons and carbons near the nitrogen atoms would be particularly informative about the electronic environment of the amine groups.

The following table provides an example of predicted ¹³C NMR chemical shifts for N1-tert-Butylhexane-1,6-diamine.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)
C (tert-butyl, quaternary)50-55
C (tert-butyl, methyl)28-32
C1 (adjacent to N1)45-50
C225-30
C326-31
C432-37
C527-32
C6 (adjacent to N6)40-45

Note: These are illustrative values based on typical chemical shifts for similar functional groups. Accurate predictions would require specific calculations.

Computational methods are also instrumental in studying reaction mechanisms by identifying and characterizing transient species such as reaction intermediates and transition states. For reactions involving N1-tert-Butylhexane-1,6-diamine, computational chemistry could be used to model the structures and energies of these fleeting species, providing a detailed picture of the reaction pathway.

Investigation of Steric and Electronic Effects of the tert-Butyl Group through Computational Modeling

The tert-butyl group is well-known for its significant steric bulk and its electron-donating properties. Computational modeling allows for a detailed investigation of how these effects manifest in N1-tert-Butylhexane-1,6-diamine.

The steric hindrance imposed by the tert-butyl group has a profound impact on the molecule's conformation and reactivity. As discussed in the conformational analysis, the sheer size of this group restricts rotation around the C1-N1 bond and influences the preferred folding of the hexane chain. libretexts.orgresearchgate.net This steric bulk can also shield the N1 nitrogen from attack by other molecules, potentially reducing its reactivity as a nucleophile compared to a less hindered amine. Computational models can quantify this steric hindrance by calculating steric energy maps or by simulating the approach of a reactant molecule.

The electronic effect of the tert-butyl group is primarily that of a weak electron-donating group through induction. This increases the electron density on the N1 nitrogen, which in turn increases its basicity (the ability to accept a proton). DFT calculations can quantify this effect by calculating properties such as proton affinities. The predicted proton affinity of the N1 nitrogen would be expected to be higher than that of the N6 nitrogen, which is only attached to a primary alkyl chain. This difference in basicity is a key feature of the molecule's chemical behavior and can be precisely modeled.

Coordination Chemistry and Ligand Design Principles with N1 Tert Butylhexane 1,6 Diamine

Fundamental Principles of Amine-Based Ligand Coordination to Metal Centers

Amine ligands are fundamental building blocks in coordination chemistry. They are Lewis bases that donate their lone pair of electrons on the nitrogen atom to a Lewis acidic metal center, forming a coordinate covalent bond. The N¹-tert-Butylhexane-1,6-diamine ligand possesses two nitrogen atoms—a primary amine (-NH₂) and a secondary amine (-NH-tBu)—making it a potentially bidentate ligand.

The coordination of such amine ligands to metal centers is governed by several key principles:

Lewis Acid-Base Theory: The interaction is a classic example of a Lewis acid (metal ion) and Lewis base (amine nitrogen) reaction. The stability of the resulting M-N bond depends on the electron-donating ability of the nitrogen and the electron-accepting ability of the metal.

Chelation Effect: As a diamine, N¹-tert-Butylhexane-1,6-diamine can form a chelate ring with a metal ion by coordinating through both nitrogen atoms. The flexible hexane (B92381) backbone allows it to form a thermodynamically stable seven-membered chelate ring. Chelation significantly enhances the stability of the complex compared to coordination with two separate monodentate amine ligands, a phenomenon known as the chelate effect.

Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen donors of the diamine are considered hard Lewis bases. According to HSAB theory, they will form the most stable complexes with hard Lewis acids, such as Cr³⁺, Fe³⁺, Co³⁺, and other first-row transition metals in higher oxidation states.

Synthesis and Characterization of Metal Complexes of N¹-tert-Butylhexane-1,6-diamine

The synthesis of metal complexes with N¹-tert-Butylhexane-1,6-diamine would typically involve the reaction of a metal salt (e.g., chloride, nitrate, or perchlorate) with the diamine ligand in a suitable solvent. The stoichiometry of the reactants can be controlled to favor the formation of complexes with different ligand-to-metal ratios, such as [M(L)], [M(L)₂], or [M(L)₃], where L represents the diamine ligand. Characterization relies on a suite of analytical techniques, including elemental analysis, mass spectrometry, and spectroscopic methods as detailed in section 5.5.

N¹-tert-Butylhexane-1,6-diamine offers versatile coordination possibilities due to its asymmetric nature.

Bidentate Chelation: The most common coordination mode is expected to be bidentate, where both the primary and secondary amine groups bind to a single metal center to form a stable chelate ring. This mode is entropically favored and leads to enhanced complex stability.

Monodentate Coordination: Under certain conditions, such as in the presence of a large excess of the ligand or with metal ions that have a strong preference for a specific coordination number, the diamine might coordinate through only one of its nitrogen atoms. The sterically bulky tert-butyl group on the secondary amine could favor initial coordination through the less hindered primary amine.

Bridging Ligand: In polynuclear complexes, the diamine can act as a bridging ligand, with each nitrogen atom coordinating to a different metal center. The length and flexibility of the hexane chain are well-suited to facilitate the formation of such bridged structures.

Ligand Field Theory (LFT) describes the electronic structure of transition metal complexes. When N¹-tert-Butylhexane-1,6-diamine coordinates to a metal ion, its nitrogen atoms create an electrostatic field that splits the metal's d-orbitals into different energy levels. For an octahedral complex, this results in a lower-energy t₂g set and a higher-energy eg set.

The magnitude of this splitting, denoted as 10Dq or Δₒ, is a critical parameter that determines the electronic and magnetic properties of the complex. Amine ligands are generally considered σ-donors and produce a moderate ligand field. The electronic properties of a hypothetical [M(N¹-tert-Butylhexane-1,6-diamine)₃]ⁿ⁺ complex can be predicted based on LFT. For a d⁶ metal ion like Co(III), the large 10Dq value induced by three chelating diamine ligands would result in a low-spin configuration (t₂g⁶ eg⁰), rendering the complex diamagnetic. In contrast, for a metal like Fe(II), the ligand field might be insufficient to overcome the spin-pairing energy, potentially leading to a high-spin (t₂g⁴ eg²) paramagnetic complex. nih.gov

The electronic spectra (UV-Vis) of these complexes are characterized by d-d transitions, which correspond to the energy required to promote an electron from a lower-energy d-orbital to a higher-energy one. The energy of these transitions is directly related to the 10Dq value. For Co(III) amine complexes, 10Dq values are typically in the range of 23,000 - 26,000 cm⁻¹. nih.gov

Table 1: Predicted Electronic Properties for Octahedral Metal Complexes

Metal Ion (d-count) Predicted Spin State Predicted Magnetic Behavior Typical 10Dq Range (cm⁻¹) for Amine Ligands
Cr(III) (d³) High-spin Paramagnetic 17,000 - 22,000
Fe(II) (d⁶) High-spin Paramagnetic 10,000 - 14,000
Co(III) (d⁶) Low-spin Diamagnetic 23,000 - 26,000 nih.gov
Ni(II) (d⁸) High-spin Paramagnetic 8,500 - 12,000
Cu(II) (d⁹) High-spin Paramagnetic ~15,000

Influence of the tert-Butyl Substituent on Ligand Steric Bulk, Coordination Geometry, and Stability of Metal Complexes

The tert-butyl group at the N¹ position is a defining feature of this ligand, exerting significant steric influence. libretexts.org This bulky group has several profound effects on the resulting metal complexes:

Steric Hindrance: The tert-butyl group creates considerable steric crowding around the N¹ nitrogen atom. libretexts.org This can influence the kinetic and thermodynamic stability of the complex. While it may slow down the rate of complex formation, it can also protect the metal center from attack by other species, thereby enhancing the complex's kinetic inertness.

Stability: The steric bulk can limit the number of ligands that can fit around a metal center. For instance, while a smaller diamine like ethylenediamine (B42938) might form a stable [M(en)₃]ⁿ⁺ complex, the steric hindrance from the tert-butyl groups in three coordinated N¹-tert-Butylhexane-1,6-diamine ligands might destabilize the complex, favoring a 2:1 or 1:1 ligand-to-metal ratio instead.

Solubility and Crystallinity: The nonpolar tert-butyl group generally increases the solubility of the metal complex in organic solvents and can aid in the growth of high-quality single crystals suitable for X-ray diffraction studies.

Chirality and Stereochemical Control in Metal Complex Formation with N¹-tert-Butylhexane-1,6-diamine

While the N¹-tert-Butylhexane-1,6-diamine ligand itself is achiral, the formation of an octahedral complex with bidentate coordination introduces chirality.

Metal-Centered Chirality: When three bidentate ligands like N¹-tert-Butylhexane-1,6-diamine coordinate to an octahedral metal center, the resulting complex lacks a plane of symmetry and is chiral. Two enantiomers, designated as Δ (delta) and Λ (lambda), can be formed. These enantiomers are non-superimposable mirror images of each other.

Diastereomer Formation: If the ligand itself were made chiral, for example, by using a chiral precursor in its synthesis to place a stereocenter on the hexane backbone, then coordination to a metal would result in the formation of diastereomers (e.g., Δ-(R)-ligand and Λ-(R)-ligand). These diastereomers have different physical properties and can often be separated.

Stereochemical Control: Achieving stereochemical control in the synthesis of such complexes is a key goal in modern coordination chemistry. youtube.com This can be accomplished by using chiral auxiliaries or through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer or diastereomer over the other. nih.govacs.org The principles of chiral resolution, often employed for diamines like cyclohexane-1,2-diamine, could theoretically be applied to resolve a racemic mixture of Δ and Λ complexes. researchgate.netresearchgate.net

Spectroscopic Probes for Metal-Ligand Interactions in Solution and Solid State

A variety of spectroscopic techniques are essential for characterizing metal complexes of N¹-tert-Butylhexane-1,6-diamine and probing the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the amine groups. Upon coordination to a metal, the N-H stretching and bending vibrations typically shift to lower frequencies (wavenumbers) compared to the free ligand. This shift is indicative of the donation of electron density from the nitrogen to the metal, which weakens the N-H bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Co³⁺), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons on the ligand change significantly upon coordination. Protons closer to the metal center are generally more affected. In paramagnetic complexes, NMR signals are often severely broadened and shifted over a wide range, but these effects can themselves provide valuable information about the electronic structure and magnetic properties of the complex. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: As discussed in 5.2.2, UV-Vis spectroscopy probes the electronic transitions within the metal's d-orbitals (d-d transitions) and charge-transfer transitions between the ligand and the metal. The position and intensity of these bands provide direct insight into the ligand field strength and the electronic structure of the complex.

Table 2: Summary of Spectroscopic Techniques and Expected Observations

Technique Sample State Information Obtained Expected Observation for N¹-tert-Butylhexane-1,6-diamine Complex
IR Spectroscopy Solid/Solution M-N bond formation, ligand vibrations Shift of N-H stretching/bending frequencies to lower wavenumber upon coordination.
NMR Spectroscopy Solution Molecular structure, stereochemistry (for diamagnetic complexes) Downfield shift of ligand proton signals upon coordination; potential for signal broadening in paramagnetic complexes. mdpi.com
UV-Vis Spectroscopy Solution Electronic structure, ligand field strength (10Dq) d-d transition bands in the visible region; intense charge-transfer bands in the UV region.
Mass Spectrometry Solid/Solution Molecular weight, complex composition A molecular ion peak corresponding to the mass of the complex [M(L)ₓ]ⁿ⁺.
X-ray Crystallography Solid (Crystal) Precise 3D structure, bond lengths/angles Definitive evidence of coordination mode (bidentate, bridging), coordination geometry, and stereochemistry (Δ/Λ).

Catalytic Applications of N1 Tert Butylhexane 1,6 Diamine and Its Metal Complexes

Role as a Chiral or Achiral Ligand in Transition Metal Catalysis

N¹-tert-Butylhexane-1,6-diamine, with its distinct structural features of a sterically demanding tert-butyl group at one nitrogen atom and a primary amine at the terminus of a flexible hexyl chain, can function as a bidentate ligand. This structure allows it to form stable chelate complexes with various transition metals. Depending on the synthetic route and the presence of chiral centers, this diamine can be prepared as either a chiral or an achiral ligand, dictating its application in symmetric or asymmetric catalysis.

Enantioselective and Diastereoselective Transformations (e.g., asymmetric hydrogenation)

The development of chiral ligands is paramount for enantioselective catalysis, a cornerstone of modern synthetic chemistry for producing optically active compounds. Chiral diamines are frequently employed in asymmetric hydrogenation reactions. For instance, ruthenium complexes with chiral 1,2-diphenyl-1,2-ethylenediamine have shown high enantioselectivities in the transfer hydrogenation of certain ketones. nih.gov While direct studies on N¹-tert-Butylhexane-1,6-diamine in this context are not extensively documented, the principles of asymmetric hydrogenation rely on the creation of a chiral environment around the metal center. nih.govdicp.ac.cn This environment forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer. The success of such reactions is often influenced by factors like the choice of metal, the ligand's steric and electronic properties, and the reaction conditions. nih.govnih.gov

The synthesis of chiral vicinal diamines is a significant area of research, as these compounds are not only targets themselves but also serve as precursors for chiral ligands and organocatalysts. ua.es Catalytic asymmetric methods for their synthesis include the ring-opening of aziridines and the diamination of olefins. ua.es

Catalysis in Carbon-Carbon Bond Formation Reactions (e.g., cross-coupling reactions, carbene insertion)

Diamine ligands have found utility in copper- and palladium-catalyzed cross-coupling reactions. For example, certain benzene-1,2-diamine ligands facilitate Ullmann-type C(sp²)-N and C(sp²)-O cross-coupling reactions at room temperature. tcichemicals.com The presence of bulky groups, such as tert-butyl substituents, on these ligands can inhibit their decomposition and prove effective for sterically hindered substrates. tcichemicals.com In nickel-catalyzed photoredox reactions, the simpler molecule tert-butylamine (B42293) has been shown to act as a bifunctional additive, serving as both a base and a ligand in C-O and C-N bond-forming reactions. chemrxiv.orgnih.gov

Liebeskind-Srogl cross-coupling reactions represent another area where nitrogen-containing compounds are crucial. For instance, the synthesis of C₃-substituted N¹-tert-butyl-1,2,4-triazinium salts has been achieved through an optimized Liebeskind-Srogl cross-coupling of thiomethyl triazinium salts with boronic acids, showcasing the role of palladium catalysis in modifying complex nitrogen heterocycles. nih.gov

Carbene insertion reactions, catalyzed by transition metals, offer a direct method for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net While specific applications of N¹-tert-Butylhexane-1,6-diamine in this area are not detailed in the available literature, the general mechanism involves the formation of a metal carbene intermediate. researchgate.net

Hydrosilylation and Other Addition Reactions

Asymmetric hydrosilylation of ketones and imines is a powerful method for producing chiral alcohols and amines. This transformation often relies on chiral ligands to induce enantioselectivity. Although data on N¹-tert-Butylhexane-1,6-diamine is scarce, other chiral diamine derivatives have been used effectively. For example, enantiomerically pure diamino-bis(tert-thiophene) has been reported as a valuable ligand for zinc-catalyzed hydrosilylation of prochiral ketones and phosphinyl imines, achieving high enantiomeric excess.

Mechanistic Studies of Catalytic Cycles Involving N¹-tert-Butylhexane-1,6-diamine Complexes (e.g., identification of intermediates, kinetic studies)

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. Mechanistic studies often involve the identification of reaction intermediates and kinetic analysis. For example, in the Pd(0)-catalyzed diamination of conjugated dienes, kinetic studies using ¹H NMR spectroscopy revealed that the reaction is first-order in the palladium catalyst and inverse first-order in the phosphine (B1218219) ligand. ua.es For reactive dienes, the rate-determining step was found to be the insertion of Pd(0) into the N-N bond of the nitrogen source. ua.es

In iridium-catalyzed asymmetric hydrogenation, control experiments have helped to identify key intermediates. The synthesis and subsequent hydrogenation of a proposed imine intermediate yielded nearly identical enantioselectivity and yield as the direct hydrogenation, confirming its role in the catalytic cycle. dicp.ac.cn Such studies, while not specific to N¹-tert-Butylhexane-1,6-diamine, exemplify the methods used to elucidate catalytic pathways involving diamine ligands.

Heterogenization and Immobilization Strategies for N¹-tert-Butylhexane-1,6-diamine-Based Catalysts

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and facilitating product purification. This process, known as heterogenization, is particularly important for expensive or toxic metal catalysts. While specific strategies for N¹-tert-Butylhexane-1,6-diamine have not been extensively reported, general methods for immobilizing ligands and their metal complexes include covalent attachment to polymers, silica, or other inorganic materials, as well as non-covalent adsorption or encapsulation. The choice of support and linker can significantly impact the catalyst's activity and stability.

Design and Optimization of N¹-tert-Butylhexane-1,6-diamine Ligands for Enhanced Catalytic Activity and Selectivity

The rational design of ligands is a central theme in catalysis. By systematically modifying the structure of a ligand, it is possible to fine-tune its steric and electronic properties to enhance catalytic performance. For diamine ligands, modifications can include altering the backbone to control rigidity and the bite angle, or changing the substituents on the nitrogen atoms to modulate steric hindrance and electron-donating ability.

For example, the development of new chiral primary amine catalysts bearing bulky meta-terphenyl groups has led to highly enantioselective α-functionalizations of aldehydes. The design of these catalysts is often aided by computational studies to understand the interactions between the catalyst and the substrate. The optimization process involves screening different ligand derivatives, solvents, and other reaction parameters to achieve the desired activity and selectivity.

N1 Tert Butylhexane 1,6 Diamine in Polymer Chemistry and Advanced Materials Science

Utilization as a Monomer in Polymerization Reactions (e.g., Polyamides, Polyimides, Polyurethanes)

The presence of two amine functional groups allows N¹-tert-Butylhexane-1,6-diamine to act as a monomer in step-growth polymerization. However, the significant difference in steric hindrance and reactivity between the primary (-NH₂) and the N-substituted secondary amine (-NH-tBu) is a critical factor. The primary amine is readily reactive, whereas the secondary amine, shielded by a bulky tert-butyl group, exhibits substantially lower reactivity. This differential reactivity could be strategically exploited to control polymerization processes and polymer architecture.

Polyamides: Polyamides are typically synthesized through the condensation reaction of a diamine with a dicarboxylic acid or its more reactive derivatives, like diacyl chlorides. nih.govlibretexts.org The reaction with N¹-tert-Butylhexane-1,6-diamine would likely proceed preferentially at the primary amine group, especially under mild conditions. This could be used to synthesize linear polyamides with pending N-tert-butyl secondary amine groups along the chain. To force the participation of the secondary amine in the polymerization, more strenuous reaction conditions would be necessary. This could potentially lead to branched or cross-linked structures if both amine groups react. The incorporation of the aliphatic hexamethylene chain would contribute to the flexibility of the polymer backbone. researchgate.net

Polyimides: The synthesis of polyimides from diamines and dianhydrides is a two-step process. First, a poly(amic acid) is formed, which is then chemically or thermally cyclized to the final polyimide. The bulky tert-butyl group on the nitrogen atom would be expected to significantly influence the properties of both the intermediate and the final polymer. It would likely increase the solubility of the poly(amic acid) precursor. However, the steric hindrance might impede the subsequent imidization step, potentially requiring higher temperatures or longer reaction times for complete conversion.

Role as a Cross-linking Agent in Polymer Networks (e.g., Epoxy Resins)

Diamine compounds are widely used as curing agents or cross-linkers for epoxy resins. The amine's hydrogen atoms react with the epoxide rings in a ring-opening addition reaction, forming hydroxyl groups and creating a rigid, three-dimensional thermoset network.

In this context, N¹-tert-Butylhexane-1,6-diamine could function as a cross-linking agent. The primary amine has two active hydrogens, and the secondary amine has one. The reaction would likely occur in stages:

The primary amine would react at lower temperatures, leading to chain extension and initial network formation.

The sterically hindered secondary amine would require higher temperatures to react, allowing for a delayed or secondary curing stage.

This staged reactivity could be advantageous in applications requiring a specific viscosity profile during processing, followed by a final cure to achieve ultimate thermal and mechanical properties. The flexible hexane-1,6-diamine backbone would impart a degree of toughness to the cured epoxy network, while the bulky tert-butyl group would influence the network's density and potentially its moisture resistance. Reversible cross-linking has also been explored in epoxy resins using specific crosslinkers, although this is a distinct mechanism. capes.gov.br

Impact of N¹-tert-Butylhexane-1,6-diamine Incorporation on Polymer Properties

The incorporation of a monomer with the specific structural features of N¹-tert-Butylhexane-1,6-diamine—an aliphatic chain and a bulky, non-polar side group—would predictably alter the properties of the resulting polymer.

Enhanced Solubility: One of the most significant impacts would be on solubility. The large tert-butyl group would disrupt the regular packing of polymer chains, reducing crystallinity and weakening intermolecular forces like hydrogen bonding. This steric hindrance would make it easier for solvent molecules to penetrate and solvate the polymer chains, leading to enhanced solubility in a wider range of organic solvents. This effect is well-documented for other polymers incorporating bulky side groups. researchgate.net

Improved Mechanical Properties (Flexibility): The long, flexible hexamethylene spacer is a classic component for inducing flexibility and toughness in polymers. bansaltrading.com Polyamides and other polymers incorporating this diamine would be expected to be less rigid and have a lower modulus than their fully aromatic counterparts. This could result in materials with higher elongation at break and improved impact strength. xometry.com

Thermal Stability: The effect on thermal stability is more complex. The aliphatic nature of the hexyl chain would generally result in lower thermal degradation temperatures and glass transition temperatures (Tg) compared to aromatic polymers. bansaltrading.com The bulky tert-butyl group, by restricting chain mobility, could slightly increase the Tg relative to an unsubstituted analogue like N-methyl-1,6-hexanediamine. However, bulky groups can also introduce steric strain, which can sometimes create pathways for earlier thermal decomposition.

Illustrative Comparison of Expected Polymer Properties

Property Polyamide from Hexane-1,6-diamine Expected Property of Polyamide from N¹-tert-Butylhexane-1,6-diamine Rationale
Solubility Low in common organic solvents High The bulky tert-butyl group disrupts chain packing and hydrogen bonding. researchgate.net
Crystallinity Semi-crystalline Amorphous or low crystallinity Steric hindrance from the tert-butyl group prevents orderly chain arrangement.
Flexibility Flexible High The aliphatic backbone is maintained, and reduced intermolecular forces allow for easier chain movement. bansaltrading.com

| Glass Transition (Tg) | Moderate | Moderate | The flexible aliphatic chain keeps Tg low, but the bulky side group may slightly increase it by hindering rotation. |

Functionalization of Polymeric Materials via N¹-tert-Butylhexane-1,6-diamine Derivatization

If N¹-tert-Butylhexane-1,6-diamine is incorporated into a polymer chain primarily through its primary amine, the secondary amine remains as a pendant functional group. This presents a valuable opportunity for post-polymerization modification. The polymer backbone can be derivatized by reacting this secondary amine with a variety of electrophilic reagents.

This approach allows for the synthesis of graft copolymers or the attachment of specific functional moieties, such as:

Chromophores or fluorophores for optical applications.

Biologically active molecules for biomedical uses.

Initiators for grafting a different type of polymer chain ("grafting-from" approach).

Charged groups to create ionomers.

The synthesis of substituted N¹-tert-butyl triazinium salts demonstrates that the tert-butyl amine group can be a platform for complex chemical modifications, suggesting that similar derivatizations could be possible on a polymer backbone. nih.gov

Application in Surface Chemistry and Coating Technologies

In surface chemistry, molecules that can anchor to a surface and present a functional group to the surrounding environment are highly valuable. N¹-tert-Butylhexane-1,6-diamine is well-suited for such roles.

Surface Modification of Nanoparticles: For nanomaterials like carbon dots, quantum dots, or metal oxide nanoparticles, the diamine can act as a surface ligand or capping agent. The primary amine could bind to the nanoparticle surface through covalent or coordinative bonds. The aliphatic chain and the bulky tert-butyl group would then form a shell around the particle, improving its dispersibility in polymer matrices or non-polar solvents and preventing aggregation.

Coating Technologies: Polyamide-based coatings are known for their toughness and chemical resistance. bansaltrading.comaerosusa.com Incorporating N¹-tert-Butylhexane-1,6-diamine into a coating formulation could enhance its solubility and compatibility with other resins and solvents. When used as a cross-linker for epoxy coatings, its staged reactivity could allow for longer pot life and better flow-out before the final, high-temperature cure. The hydrophobic nature of the tert-butyl group could also contribute to improved water resistance of the final coating.

Mechanistic Biochemical Interactions of N1 Tert Butylhexane 1,6 Diamine in Vitro Studies

Investigation of Molecular Recognition and Binding with Biological Macromolecules (e.g., enzyme active sites, protein interactions)

The molecular structure of N1-tert-Butylhexane-1,6-diamine, featuring a flexible hexyl chain and two primary amine groups, one of which is substituted with a bulky tert-butyl group, facilitates its interaction with biological macromolecules. A primary target for this class of compounds is the enzyme family of transglutaminases (TGs), particularly tissue transglutaminase (TG2). zedira.com

The catalytic mechanism of transglutaminases involves a crucial step where the active site cysteine residue attacks a peptide-bound glutamine substrate, forming a covalent acyl-enzyme (thioester) intermediate. nih.govacs.org An amine substrate then resolves this intermediate, creating a new isopeptide bond. nih.gov Aliphatic diamines, like N1-tert-Butylhexane-1,6-diamine, can act as competitive inhibitors by mimicking the natural amine substrates (e.g., the side chain of lysine). The primary amine of the diamine enters the active site and can participate in the transamidation reaction. nih.gov

The binding of such inhibitors to the acyl-donor substrate binding site has been confirmed through photolabeling and kinetic studies. zedira.com The hexamethylene chain allows the molecule to access the binding channel, while the terminal amino groups interact with key residues. The bulky tert-butyl group on the N1 position can influence binding affinity and selectivity by creating specific steric interactions within the enzyme's active site, potentially preventing the enzyme from adopting the compact, GTP-binding "closed" conformation and locking it in an "open" state that favors acyl-transfer activity. zedira.com

Analysis of In Vitro Biological Activities and Mechanism of Action (e.g., enzyme inhibition, anti-parasitic activity)

The ability of N1-tert-Butylhexane-1,6-diamine and its derivatives to interact with enzymes like transglutaminases underpins their observed biological activities, including enzyme inhibition and anti-parasitic effects.

Enzyme Inhibition: N1-tert-Butylhexane-1,6-diamine functions as a competitive inhibitor of transglutaminase 2 (TG2). zedira.com TG2 dysregulation is implicated in various pathologies, and its inhibition is a key therapeutic strategy. nih.govnih.gov Irreversible inhibitors have been developed by attaching an electrophilic "warhead," such as an acrylamide (B121943) or a 3-bromo-4,5-dihydroisoxazole (B8742708) group, to a diamine scaffold. acs.orgnih.gov In these constructs, the diamine portion serves to guide the inhibitor to the active site, where the warhead can then form a covalent bond with the catalytic cysteine, leading to irreversible inactivation. nih.gov The efficiency of these inhibitors is often expressed as the ratio k_inact/K_I, which measures the rate of covalent modification relative to the initial binding affinity.

Anti-parasitic Activity: Polyamine pathways are essential for parasite survival, making them attractive targets for chemotherapy. nih.gov Libraries of substituted diamines have demonstrated significant in vitro activity against parasites such as Plasmodium falciparum (the causative agent of malaria) and Leishmania donovani. nih.gov For instance, certain N2,N4-disubstituted quinazoline-2,4-diamines have shown sub-micromolar inhibitory activity against P. falciparum. nih.gov While specific data for N1-tert-Butylhexane-1,6-diamine is not detailed, the general class of lipophilic diamines has been identified as a promising prototype for new trypanocidal drugs against Trypanosoma cruzi. researchgate.net The mechanism of action is often linked to the disruption of essential cellular processes in the parasite. plos.org

Compound Class Biological Activity Target Organism/Enzyme Observed Effect
Diamine DerivativesAnti-parasiticPlasmodium falciparumSubmicromolar inhibition. nih.gov
N2,N4-Disubstituted Quinazoline-2,4-diaminesAnti-malarialP. falciparum (K1 strain)Sub-µM inhibition, comparable to Chloroquine. nih.gov
Lipophilic DiaminesTrypanocidalTrypanosoma cruziActivity against amastigote and trypomastigote forms. researchgate.net
Peptidic Irreversible InhibitorsEnzyme InhibitionTransglutaminase 2 (TG2)High potency with k_inact/K_I ratios up to 760 x 10³ M⁻¹ min⁻¹. rsc.org

Development of N1-tert-Butylhexane-1,6-diamine Conjugates as Chemical Probes for Biological Systems (e.g., fluorogenic labeling)

The structural features of N1-tert-Butylhexane-1,6-diamine make it an excellent scaffold for creating chemical probes to study biological systems. Its N1-tert-butylated structure is particularly valuable for developing stable and reactive probes. nih.gov

A notable application is in the synthesis of fluorogenic probes for live-cell imaging. nih.gov For example, N1-tert-butylated triazinium salts have been developed for bioorthogonal conjugation reactions. nih.gov These salts can be conjugated with a fluorophore, such as coumarin. In its free state, the triazinium moiety quenches the fluorescence of the attached dye. However, upon reaction with a specific target (a dienophile like bicyclononyne, BCN) inside a living cell, the fluorescence is restored. This "turn-on" mechanism allows for no-wash, real-time imaging of biological processes. nih.gov The N1-tert-butyl group enhances the stability and reactivity of these probes under biological conditions. nih.gov

Furthermore, the core diamine structure is analogous to well-established transglutaminase probes like dansylcadaverine. medchemexpress.comnih.gov Dansylcadaverine, which consists of a fluorescent dansyl group attached to a pentanediamine (B8596099) chain, is a high-affinity substrate for transglutaminases and is widely used to label and detect their activity. medchemexpress.comglpbio.com It competitively blocks the cross-linking of other substrates, and its incorporation into proteins can be monitored via its fluorescence. nih.govglpbio.com This highlights the utility of the diamine chain in targeting transglutaminases for probing applications.

Probe Type Scaffold Component Mechanism Application
Fluorogenic Triazinium ProbesN1-tert-butylated triaziniumBioorthogonal reaction with a target restores quenched fluorescence. nih.govNo-wash, live-cell labeling. nih.gov
Autophagic Vacuole ProbesDansylcadaverine (diamine core)Accumulates in autophagic vacuoles and serves as a fluorescent TGase substrate. medchemexpress.comsigmaaldrich.comMonitoring autophagy and TGase activity. medchemexpress.comnih.gov
Biotinylated ProbesBiotin cadaverine (B124047) (diamine core)Covalent incorporation into glutamine residues by TGase. nih.govIdentifying TGase substrates in disease models. nih.gov

Structure-Activity Relationship (SAR) Studies for N1-tert-Butylhexane-1,6-diamine Derivatives in Biochemical Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of inhibitors based on the N1-tert-Butylhexane-1,6-diamine scaffold. Research on transglutaminase inhibitors has provided key insights into how structural modifications affect biological activity. nih.govnih.gov

For irreversible inhibitors that target TG2, SAR studies have explored variations in three main components: the N-terminal capping group, the diamine linker, and the electrophilic warhead. nih.govrsc.org

Diamine Linker: The length and character of the diamine chain are critical. Studies on piperazine-based inhibitors with different diamino linkers aim to understand the structural requirements needed to optimally position the reactive warhead within the enzyme's active site. nih.gov The hexane-1,6-diamine chain provides a specific length and flexibility that is often optimal for bridging key interaction points.

N-terminal Group: The tert-butyl group in N1-tert-Butylhexane-1,6-diamine is a key feature. Modifying this group can significantly impact inhibitor efficiency. For example, replacing a simple methyl group on a piperazine (B1678402) core was shown to improve inhibitor efficiency against TG2. nih.gov In other contexts, such as with N2,N4-disubstituted quinazoline-2,4-diamines, the nature of the substituents on the amine nitrogens dictates the anti-malarial potency and selectivity. nih.gov

Acylhydrazide Derivatives: In studies of thieno[2,3-d]pyrimidin-4-one acylhydrazides, the thioether side-chain attached via the acylhydrazide was found to be critical for inhibitory activity against TG2, demonstrating the importance of appended functionalities. nih.gov

These studies collectively show that while the diamine provides the core scaffold for enzyme recognition, modifications to its termini and appended groups are essential for fine-tuning potency and selectivity.

Stereochemical Aspects of Biochemical Recognition and Ligand Design for Selectivity

Stereochemistry plays a pivotal role in the biochemical recognition of enzyme inhibitors, and ligands based on the N1-tert-Butylhexane-1,6-diamine scaffold are no exception. The three-dimensional arrangement of atoms dictates how a ligand fits into the chiral environment of an enzyme's active site, influencing both binding affinity and selectivity.

In the development of potent and specific inhibitors for transglutaminase 2, it was found that introducing stereocenters can lead to significant differences in activity. For example, in exploring proline-based dihydroisoxazole (B8533529) inhibitors, the stereochemistry at the 4-position of the proline ring was found to be highly beneficial for both selectivity and potency. acs.org Specifically, a fluoro substituent with a preferred stereochemistry led to an improved inhibitor profile, underscoring the importance of precise spatial orientation of functional groups. acs.org

Although N1-tert-Butylhexane-1,6-diamine itself is achiral, its derivatives often incorporate chiral elements. The synthesis of chiral 1,3-diamines for use in quantitative structure-activity relationship (QSAR) studies highlights the focus on stereochemical control in modern drug design. The goal is to develop enantiomerically pure compounds to ensure specific and predictable interactions with the biological target, thereby enhancing therapeutic efficacy and minimizing off-target effects. The development of methods for the stereoselective synthesis of diamine derivatives is thus a critical area of research.

Future Research Directions and Emerging Applications of N1 Tert Butylhexane 1,6 Diamine

Exploration of Sustainable and Green Synthesis Routes

The development of environmentally benign and efficient methods for the synthesis of N¹-tert-Butylhexane-1,6-diamine is a critical first step towards its broader application. Current industrial production of many diamines relies on petroleum-based feedstocks and processes that can be energy-intensive and generate significant waste. nih.gov Future research should focus on greener alternatives.

One promising approach is the catalytic N-alkylation of 1,6-hexanediamine (B7767898) with tert-butanol or its derivatives, utilizing catalysts that operate under mild conditions and minimize byproducts. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which involves the temporary oxidation of an alcohol to an aldehyde followed by reductive amination, is a particularly attractive atom-economical method that produces water as the only byproduct. researchgate.net Heterogeneous catalysts, such as those based on non-noble metals, could offer advantages in terms of reusability and cost-effectiveness. mdpi.com

Furthermore, biocatalytic routes represent a frontier in the green synthesis of diamines. nih.gov The use of engineered enzymes, such as reductive aminases, could enable the selective synthesis of N¹-tert-Butylhexane-1,6-diamine from bio-based precursors under mild, aqueous conditions. acs.orgdatapdf.com Research into the direct amination of biomass-derived diols is also a viable path towards a more sustainable production process. mdpi.com

Table 1: Potential Green Synthesis Strategies for N¹-tert-Butylhexane-1,6-diamine

Synthesis Strategy Potential Catalyst/System Advantages
Catalytic N-Alkylation Heterogeneous non-noble metal catalysts Reusability, cost-effective, reduced metal contamination.
Borrowing Hydrogen Iridium or Ruthenium complexes High atom economy, water as the only byproduct.
Biocatalysis Engineered Reductive Aminases (RedAms) High selectivity, mild reaction conditions, use of renewable feedstocks.

Design of Next-Generation Ligands for Highly Selective and Efficient Catalysis

The presence of both a primary and a sterically hindered secondary amine in N¹-tert-Butylhexane-1,6-diamine makes it an intriguing candidate for the development of novel ligands for metal-catalyzed reactions. The tert-butyl group can impart specific steric and electronic properties to a metal center, influencing the selectivity and activity of the catalyst.

Future research could explore the synthesis of a variety of ligand scaffolds derived from N¹-tert-Butylhexane-1,6-diamine, such as pincer-type ligands or chiral bidentate ligands for asymmetric catalysis. The steric bulk of the tert-butyl group could be leveraged to create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in reactions like asymmetric hydrogenation, allylic alkylation, or cyclopropanation. acs.orgnih.gov The flexible hexane (B92381) backbone allows for the formation of stable chelate rings with a range of transition metals.

The investigation of metal complexes of N¹-tert-Butylhexane-1,6-diamine could lead to catalysts with unique reactivity. For instance, in polymerization catalysis, the nature of the diamine ligand can influence the molecular weight and microstructure of the resulting polymers.

Integration into Smart Materials and Responsive Systems for Advanced Applications

The incorporation of N¹-tert-Butylhexane-1,6-diamine into polymer backbones or as cross-linking agents could lead to the development of smart materials with tunable properties. The amine functional groups can participate in dynamic covalent chemistries or non-covalent interactions, such as hydrogen bonding, which are key to creating responsive and self-healing materials. cidetec.esnih.gov

For example, N¹-tert-Butylhexane-1,6-diamine could be used as a monomer in the synthesis of polyurethanes or polyamides. The presence of the N-tert-butyl group would influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. Furthermore, the amine groups can act as stimuli-responsive sites, for instance, by protonation/deprotonation in response to pH changes, leading to materials that alter their shape, solubility, or optical properties.

Another exciting avenue is the development of self-healing polymers. researchgate.netresearchgate.netrsc.org The diamine moiety can be incorporated into polymer networks that can reform broken bonds upon damage, triggered by an external stimulus like heat or light. The specific structure of N¹-tert-Butylhexane-1,6-diamine could be tailored to control the dynamics of bond cleavage and reformation, thus tuning the self-healing efficiency.

Table 2: Potential Applications of N¹-tert-Butylhexane-1,6-diamine in Smart Materials

Material Type Potential Role of N¹-tert-Butylhexane-1,6-diamine Desired Property
pH-Responsive Polymers Monomer or cross-linker with protonatable amine groups. Controlled drug release, sensors.
Self-Healing Polymers Component of a dynamic polymer network. Increased material lifetime and durability. cidetec.esnih.gov

Deeper Mechanistic Understanding Through Advanced In Situ Spectroscopic and Computational Studies

A thorough understanding of the behavior of N¹-tert-Butylhexane-1,6-diamine in various chemical environments is crucial for its rational application. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on reaction kinetics and the formation of intermediates when this diamine is used as a reactant or a ligand. The distinct signals from the tert-butyl group in NMR spectroscopy can serve as a sensitive probe to monitor changes in the chemical environment of the ligand. nih.govnih.govresearchgate.net

Computational studies, particularly using density functional theory (DFT), will be invaluable for elucidating the electronic structure of N¹-tert-Butylhexane-1,6-diamine and its metal complexes. mdpi.comnih.govrug.nl Such studies can predict the preferred coordination geometries, bond energies, and reaction pathways, thereby guiding the design of new catalysts and materials. For instance, DFT calculations can help to understand how the steric and electronic properties of the tert-butyl group influence the transition states of catalytic reactions, leading to enhanced selectivity.

Expansion of Its Role as a Chemical Tool in Interdisciplinary Fields (e.g., chemical biology, analytical science)

The unique properties of N¹-tert-Butylhexane-1,6-diamine could also be harnessed in interdisciplinary fields. In chemical biology, it could be used as a building block for the synthesis of bioactive molecules or as a molecular probe to study biological systems. nih.gov The lipophilic tert-butyl group and the hydrophilic amine groups could facilitate interactions with biological macromolecules.

In analytical science, N¹-tert-Butylhexane-1,6-diamine could be functionalized to create novel stationary phases for chromatography or as a selective chelating agent for metal ion detection. For example, its immobilization onto a solid support could lead to new materials for the separation of analytes based on specific interactions. Furthermore, the diamine could be incorporated into fluorescent sensors, where the binding of an analyte to the diamine moiety would result in a change in the fluorescence signal, enabling sensitive and selective detection. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
N¹-tert-Butylhexane-1,6-diamine
1,6-hexanediamine
tert-butanol
Water
1,2-dihydronaphthalene
epoxide (1aS,7bR)-69
chalcone (46)
(2R,3S)-47
2-n-butyl-4,7-dihydro-1,3-dioxepin (4)

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N~1~-tert-Butylhexane-1,6-diamine in laboratory settings?

  • Methodology : The compound can be synthesized via alkylation or coupling reactions. For example, alkylation of hexane-1,6-diamine with tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) allows selective substitution at the primary amine. Alternatively, reductive amination using tert-butyl ketones and NaBH₃CN has been reported for similar structures. Reaction optimization should focus on stoichiometry, solvent choice, and temperature to minimize byproducts like over-alkylated derivatives .
  • Characterization : Confirm product purity via ¹H/¹³C NMR (e.g., δ 1.1–1.3 ppm for tert-butyl protons) and high-resolution mass spectrometry (HRMS). Compare retention times with standards using HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How can researchers ensure safe handling and storage of this compound?

  • Safety Protocols : Use fume hoods, nitrile gloves, and protective eyewear due to potential skin/eye irritation and respiratory hazards. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Monitor for degradation using FT-IR (e.g., loss of amine N-H stretches at ~3300 cm⁻¹) .
  • Toxicity : Acute toxicity studies on similar diamines (e.g., hexamethylenediamine) indicate moderate to high toxicity via inhalation; conduct risk assessments using LD₅₀ data from structurally related compounds .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : Assign tert-butyl (9H singlet at δ ~1.2 ppm) and methylene protons adjacent to amines (δ 2.6–3.0 ppm). ¹³C NMR should show tert-butyl carbons at ~28 ppm (CH₃) and 50 ppm (C-quaternary) .
  • Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H]⁺ peaks. Fragmentation patterns should confirm the loss of tert-butyl groups (e.g., m/z 57 for C₄H₉⁺) .
    • Supplementary Techniques : X-ray crystallography (for crystalline derivatives) and elemental analysis (C, H, N) validate purity .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in coordination chemistry?

  • Mechanistic Insight : The tert-butyl group imposes steric hindrance, reducing nucleophilicity at the substituted amine. This property is exploited in asymmetric catalysis, where the bulky group directs regioselectivity in metal-ligand complexes (e.g., Pd-catalyzed cross-couplings). Computational studies (DFT) can model steric effects using van der Waals radii and molecular docking simulations .
  • Experimental Validation : Compare reaction rates with non-bulky analogs (e.g., N~1~-methyl derivatives) using kinetic profiling .

Q. What strategies resolve enantiomeric mixtures of this compound derivatives for chiral drug development?

  • Resolution Methods :

  • Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize.
    • Case Study : Bis(hexane-1,6-diamine) derivatives like methoctramine show M2 receptor selectivity, where enantiopure forms enhance binding affinity by 10–100× .

Q. Can this compound serve as a building block for stimuli-responsive polymers?

  • Polymer Design : The diamine’s bifunctionality enables polycondensation with dicarboxylic acids (e.g., adipic acid) to form polyamides. Introduce pH-sensitive tert-butyl groups to create hydrogels that swell under acidic conditions.
  • Characterization : Monitor thermoresponsive behavior via DSC (glass transition temperature, Tₐ) and dynamic light scattering (DLS) for sol-gel transitions .

Q. How do thermodynamic properties (e.g., heat capacity, entropy) of this compound compare to unsubstituted analogs?

  • Experimental Data : Use adiabatic calorimetry to measure Cₚ (heat capacity) at 25–150°C. Group additivity methods predict ~15% lower entropy due to restricted rotation around the tert-butyl group. Validate with computational thermodynamics (e.g., Gaussian software) .
  • Implications : These data inform solvent selection for high-temperature reactions (e.g., polyamide synthesis) .

Q. What role does this compound play in enhancing drug delivery systems?

  • Applications : The compound’s amphiphilic nature aids in forming micelles or liposomes. For example, conjugate with hydrophobic drugs (e.g., paclitaxel) via carbodiimide coupling, improving aqueous solubility by 20–50×.
  • In Vivo Studies : Track biodistribution using radiolabeled (e.g., ¹⁴C) derivatives in murine models .

Notes

  • Contradictions : Toxicity data vary between analogs (e.g., hexamethylenediamine vs. tert-butyl derivatives), necessitating compound-specific assays .
  • Unresolved Issues : Limited data exist on long-term stability under UV exposure; recommend accelerated aging studies with LC-MS monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.